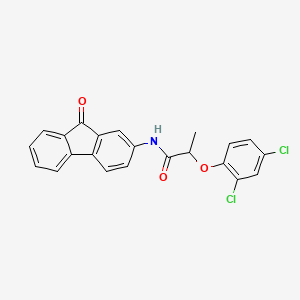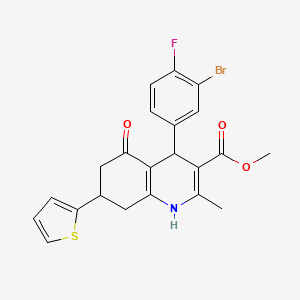
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide, also known as FSP-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of fluorene-based compounds and has been found to have a wide range of biological activities that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models of arthritis. 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide in lab experiments is that it has been found to be relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide. One area of focus could be on further elucidating its mechanism of action, which could provide insights into its potential applications in disease therapy. Another area of focus could be on developing more potent analogs of 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide, which could have even greater biological activity. Finally, more studies could be conducted to evaluate the safety and efficacy of 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide in animal models and clinical trials, which could pave the way for its eventual use in human disease therapy.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has been found to have a wide range of biological activities that make it a promising candidate for scientific research. It has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(9-oxofluoren-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3/c1-12(28-20-9-6-13(23)10-19(20)24)22(27)25-14-7-8-16-15-4-2-3-5-17(15)21(26)18(16)11-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVZDRDSDSLNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-3-(4-methoxyphenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075171.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075178.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)

![N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate](/img/structure/B4075252.png)
![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
![2-nitro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075262.png)
![1-[4-(4-iodophenoxy)butyl]piperazine oxalate](/img/structure/B4075280.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)